(Z)-2-((4-butylphenyl)amino)-5-(4-ethoxy-3-methoxybenzylidene)thiazol-4(5H)-one
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Overview
Description
(Z)-2-((4-butylphenyl)amino)-5-(4-ethoxy-3-methoxybenzylidene)thiazol-4(5H)-one is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by its unique structure, which includes a butylphenyl group, an ethoxy-methoxybenzylidene group, and a thiazol-4(5H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((4-butylphenyl)amino)-5-(4-ethoxy-3-methoxybenzylidene)thiazol-4(5H)-one typically involves a multi-step process. One common method starts with the preparation of the thiazole core, followed by the introduction of the butylphenyl and ethoxy-methoxybenzylidene groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and catalysts would be carefully considered to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-((4-butylphenyl)amino)-5-(4-ethoxy-3-methoxybenzylidene)thiazol-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-((4-butylphenyl)amino)-5-(4-ethoxy-3-methoxybenzylidene)thiazol-4(5H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer effects. Researchers are exploring its interactions with biological targets to develop new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-2-((4-butylphenyl)amino)-5-(4-ethoxy-3-methoxybenzylidene)thiazol-4(5H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-((4-methylphenyl)amino)-5-(4-ethoxy-3-methoxybenzylidene)thiazol-4(5H)-one
- (Z)-2-((4-ethylphenyl)amino)-5-(4-ethoxy-3-methoxybenzylidene)thiazol-4(5H)-one
Uniqueness
Compared to similar compounds, (Z)-2-((4-butylphenyl)amino)-5-(4-ethoxy-3-methoxybenzylidene)thiazol-4(5H)-one stands out due to its butylphenyl group, which may confer unique chemical and biological properties. This structural difference can influence its reactivity, stability, and interactions with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
(5Z)-2-(4-butylphenyl)imino-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-4-6-7-16-8-11-18(12-9-16)24-23-25-22(26)21(29-23)15-17-10-13-19(28-5-2)20(14-17)27-3/h8-15H,4-7H2,1-3H3,(H,24,25,26)/b21-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDVMZZYUMOKMD-QNGOZBTKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OCC)OC)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C=C3)OCC)OC)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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